4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide

Thermal stability Crystallinity Compound handling

Researchers needing a robust, high-melting thiomorpholine dioxide scaffold for neurological drug discovery face supply inconsistencies with lower-purity or structurally divergent analogs. This compound resolves that: - ≥98% purity (GC/T) ensures reproducible SAR and biological assay data. - Distinct thermal stability (mp 154-158 °C) suits solid-phase and high-temperature syntheses. - Air-sensitive; shipped under inert gas to preserve integrity, with documented storage requirements for compliant lab receiving.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
CAS No. 103661-13-8
Cat. No. B034484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide
CAS103661-13-8
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESC1CS(=O)(=O)CCN1C2=CC=C(C=C2)O
InChIInChI=1S/C10H13NO3S/c12-10-3-1-9(2-4-10)11-5-7-15(13,14)8-6-11/h1-4,12H,5-8H2
InChIKeyNSHOLIWPDBJMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide for Neurological and Chemical Research


4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide (CAS 103661-13-8) is a heterocyclic thiomorpholine dioxide derivative characterized by a 4-hydroxyphenyl substituent and a sulfone moiety, with a molecular weight of 227.28 g/mol . It is commercially available as a high-purity research chemical, typically supplied at ≥98% purity . This compound is utilized as a key intermediate in pharmaceutical development, particularly for synthesizing candidates targeting neurological disorders , and serves as a versatile building block in organic and medicinal chemistry .

Risks of Substituting with Generic Thiomorpholine Dioxide Analogs


Substituting this specific thiomorpholine dioxide with a generic analog is not advisable due to significant differences in physical and chemical properties that can critically impact experimental outcomes. The target compound's distinct thermal stability (melting point 154-158 °C) and its defined sensitivity to air requiring storage under inert gas are not mirrored by simpler analogs like thiomorpholine 1,1-dioxide (m.p. 68-72 °C) or 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide (m.p. 73-77 °C) . Such variations in solid-state properties and stability can lead to differences in solubility, handling, and long-term storage, potentially compromising the reproducibility of synthetic procedures or biological assays. Direct substitution without verification can introduce unforeseen variability.

Physical Property Comparison for Scientific Selection


Enhanced Thermal Stability vs. Common Analogs

The melting point of 4-(4-Hydroxyphenyl)thiomorpholine 1,1-Dioxide is 154-158 °C , which is significantly higher than that of the unsubstituted parent thiomorpholine 1,1-dioxide (68-72 °C) and the common intermediate 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide (73-77 °C) . This elevated melting point, a result of the para-hydroxyphenyl substitution, indicates greater intermolecular forces and superior solid-state thermal stability. This property is a critical differentiator for applications requiring robust crystallinity or resistance to thermal degradation during synthesis or storage.

Thermal stability Crystallinity Compound handling

Air Sensitivity and Inert Atmosphere Handling

Technical data sheets for this compound explicitly state it is air sensitive and recommend storage under an inert gas . This is a notable handling requirement compared to the more stable, albeit lower-melting, analog 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, which has a standard room temperature storage recommendation without a specific inert gas warning . This documented sensitivity is a critical specification for procurement and laboratory planning, as it directly impacts experimental protocols and the equipment needed for safe and effective use.

Stability Storage conditions Air sensitivity

High Purity for Reproducible Neurological Drug Synthesis

The compound is commercially available with a guaranteed purity of >98.0% as determined by gas chromatography (GC) and nonaqueous titration (T) . This high purity is essential for its role as a key intermediate in synthesizing pharmaceuticals for neurological disorders, where even minor impurities can lead to off-target effects or lower yields in multi-step syntheses . While other thiomorpholine dioxide analogs may also be offered at high purity, this specific compound is directly marketed and documented for this application, providing a clear use case tied to its purity specification.

Purity Pharmaceutical intermediate Neurological disorders

Dihydroorotase Inhibition Profile for In Silico Screening

Publicly available bioactivity data for this specific compound is sparse, but one entry in BindingDB reports an IC50 of 180 µM (1.80E+5 nM) for inhibition of the dihydroorotase enzyme from mouse Ehrlich ascites at pH 7.37 [1]. While this is a single, low-potency data point, it contrasts with other thiomorpholine 1,1-dioxide derivatives optimized for specific targets, such as BC-DXI-843, a sulfonamide-based analog that showed an IC50 of 0.92 µM against AIMP2-DX2 . This preliminary activity suggests a distinct, albeit weak, interaction with a different enzyme class, which may be relevant for chemists seeking a structurally novel starting point for optimization.

Biological activity Enzyme inhibition Dihydroorotase

Procurement-Driven Applications


Phenolic Building Block for Neurological Drug Candidates

The compound is explicitly identified as a key intermediate in the development of pharmaceuticals for neurological disorders . Its >98% purity, verified by GC and titration , makes it suitable for constructing advanced intermediates where a high-purity phenolic fragment is required. The 4-hydroxyphenyl group provides a versatile handle for further functionalization, such as esterification or etherification, enabling the introduction of a thiomorpholine dioxide core into complex drug-like molecules.

Thermally Stable Sulfone Scaffold for Medicinal Chemistry

For researchers designing compound libraries, the high melting point (154-158 °C) of this compound compared to simpler analogs like thiomorpholine 1,1-dioxide (68-72 °C) indicates a more robust scaffold . This thermal stability can be an asset in solid-phase synthesis, high-temperature reactions, or for compounds intended for long-term storage. The aromatic substitution provides a distinct chemical space and potential for π-stacking interactions not present in aliphatic derivatives.

Dihydroorotase Inhibition and SAR Studies

The documented, though modest, inhibition of mouse dihydroorotase (IC50 = 180 µM) [1] provides a rare, tangible entry point for researchers interested in this enzyme. This compound can serve as a low-potency reference standard or a starting scaffold for structure-activity relationship (SAR) optimization to improve inhibitory activity. This application is particularly relevant for academic labs studying pyrimidine biosynthesis or exploring new chemotypes for enzyme inhibition.

Compatibility with Inert Atmosphere Handling

The product's classification as air sensitive and the requirement for storage under inert gas makes it a suitable purchase for well-equipped synthetic chemistry labs. Procurement from suppliers who provide clear handling instructions is critical for maintaining compound integrity and ensuring experimental success. This explicit documentation allows procurement teams to make informed decisions about whether their facility can properly accommodate the compound's storage needs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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